molecular formula C11H12INO B12891041 1-Benzyl-4-iodopyrrolidin-2-one

1-Benzyl-4-iodopyrrolidin-2-one

Cat. No.: B12891041
M. Wt: 301.12 g/mol
InChI Key: HGHXDNFFDLXKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-iodopyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a benzyl group and an iodine atom

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-iodopyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidants include Oxone and other peroxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: Compounds with different substituents replacing the iodine atom.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-iodopyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound can act as an intermediate in the synthesis of bioactive molecules, influencing biological pathways through its structural modifications . The exact molecular targets and pathways depend on the specific bioactive molecules synthesized from this compound.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-iodopyrrolidin-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and functionalization potential. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .

Properties

Molecular Formula

C11H12INO

Molecular Weight

301.12 g/mol

IUPAC Name

1-benzyl-4-iodopyrrolidin-2-one

InChI

InChI=1S/C11H12INO/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

HGHXDNFFDLXKJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.